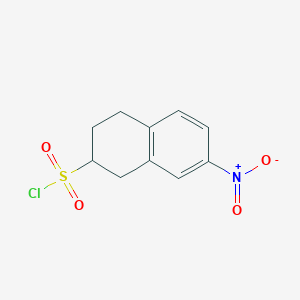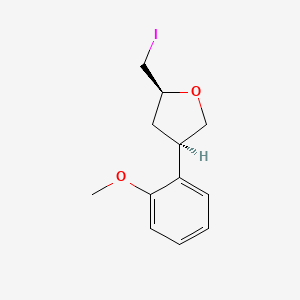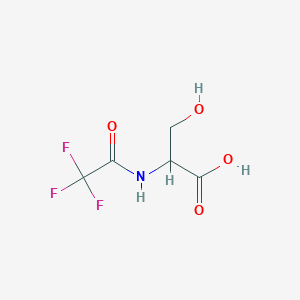
3-Hydroxy-2-(trifluoroacetamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(trifluoroacetamido)propanoic acid typically involves the reaction of L-serine with methyl trifluoroacetate . The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide, to yield the desired product . The reaction can be summarized as follows:
[ \text{L-Serine} + \text{Methyl trifluoroacetate} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the reaction depends on the availability of raw materials and the optimization of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Hydroxy-2-(trifluoroacetamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trifluoroacetamido group can be reduced under specific conditions.
Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction of the trifluoroacetamido group can produce an amine .
科学的研究の応用
3-Hydroxy-2-(trifluoroacetamido)propanoic acid has several applications in scientific research:
作用機序
The mechanism of action of 3-Hydroxy-2-(trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function . The hydroxy group can also participate in hydrogen bonding, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
- 3-Hydroxy-2-(trifluoroacetamido)propanoic acid
- 3-(2,2,2-Trifluoroacetamido)propanoic acid
- L-Serine, N-(trifluoroacetyl)-
Uniqueness
This compound is unique due to its combination of a hydroxy group and a trifluoroacetamido group on a propanoic acid backbone. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
分子式 |
C5H6F3NO4 |
|---|---|
分子量 |
201.10 g/mol |
IUPAC名 |
3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H6F3NO4/c6-5(7,8)4(13)9-2(1-10)3(11)12/h2,10H,1H2,(H,9,13)(H,11,12) |
InChIキー |
MNZSUGIBHJBDRX-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)O)NC(=O)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(Propan-2-yl)phenyl]piperazin-2-one](/img/structure/B13191700.png)

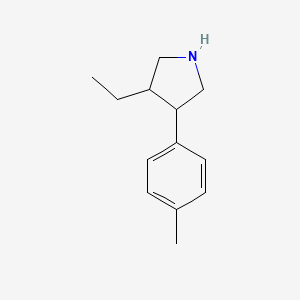
![Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13191707.png)


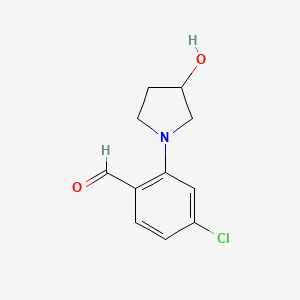
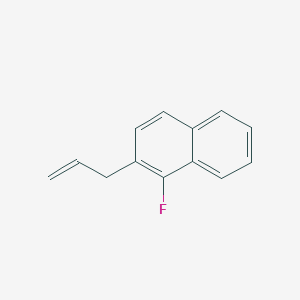
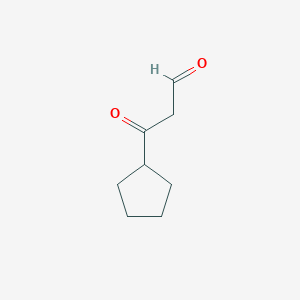
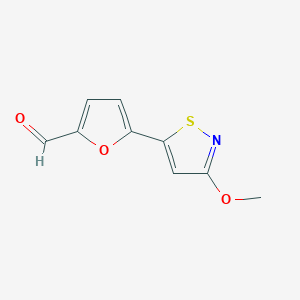
![Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191749.png)
